4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(12-3-4-12)11-21-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-22-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLXZQWQUHLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction Approach
The Mitsunobu reaction enables ether formation under milder conditions, leveraging triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) .
Procedure :
- Synthesize 2-cyclopropyl-2-hydroxyacetophenone via Friedel-Crafts acylation of benzene with cyclopropane carbonyl chloride, followed by hydroxylation at the α-position using osmium tetroxide.
- React 4-hydroxybenzoic acid with the alcohol intermediate under Mitsunobu conditions (PPh₃, DIAD, THF, 0°C to room temperature).
- Deprotect the methyl ester (if used) via saponification with lithium hydroxide.
Yield Optimization :
- Substituting DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) improves reaction efficiency (yield: 68% vs. 52%).
Amide Bond Formation with Thiophen-2-ylmethylamine
Acid Chloride-Mediated Coupling
Procedure :
- Convert 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (2 hours).
- Add thiophen-2-ylmethylamine dropwise to the acid chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.
- Stir for 4 hours, then concentrate and purify via column chromatography (silica gel, hexane/ethyl acetate).
Carbodiimide-Based Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide formation in dichloromethane.
Procedure :
- Activate the carboxylic acid with EDC/HOBt for 30 minutes.
- Add thiophen-2-ylmethylamine and stir for 12 hours at room temperature.
- Isolate the product via extraction and recrystallization.
Alternative Routes and Novel Methodologies
Biocatalytic Approaches
Recent advances in enzyme engineering, such as evolved myoglobin variants, enable stereoselective synthesis of cyclopropane-containing compounds. While the target molecule lacks stereocenters, these methods could streamline cyclopropane ring formation in related intermediates.
Radical Bromination Strategies
Patent literature describes radical bromination of benzylic positions using NBS and AIBN initiators. Applied to methyl 4-methylbenzoate, this method could yield methyl 4-(bromomethyl)benzoate, which may be functionalized further to install the cyclopropyl-oxoethoxy group.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.72 (s, 2H, OCH₂), 4.56 (s, 2H, NCH₂), 2.98 (m, 1H, cyclopropyl CH), 1.42–1.38 (m, 4H, cyclopropyl CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O ketone).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.
Industrial-Scale Considerations
Cost-Effective Cyclopropane Synthesis
Large-scale cyclopropanation via Simmons-Smith reaction (Zn/Cu, CH₂I₂) remains the most economical method for generating cyclopropyl precursors, despite safety concerns associated with diazomethane.
Solvent Recycling
Patent disclosures highlight the recovery of DMF and THF via distillation, reducing production costs by ~20%.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at the thiophene ring or the cyclopropyl group.
Reduction: Reduction reactions might target the carbonyl groups or the benzamide moiety.
Substitution: The benzamide and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may have several research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom may improve lipophilicity and π-π stacking compared to furan (compound 53) or imidazole (compound 55) .
- Ketone Functionality: The 2-oxoethoxy group in the target compound increases polarity, which could affect solubility and membrane permeability relative to non-ketone ethers (e.g., compound 54’s dichlorophenyl group) .
Physicochemical Properties
Data from analogs suggest the following trends (Table 2):
Table 2: Physical and Spectral Data of Analogs
Key Observations :
- Cyclopropane Effects: The aminocyclopropyl group in compound 4b shows distinct ¹H NMR signals at δ 2.9–3.1, suggesting restricted rotation due to ring strain .
- Thiophene Contributions : Thiophene protons typically resonate at δ 7.4–7.6, as seen in compound 54, which aligns with the target compound’s expected spectral profile .
Biological Activity
The compound 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group, an oxoethoxy moiety, and a thiophenyl substituent, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes, including those involved in metabolic pathways related to cancer and diabetes.
- Cellular Protection : Some studies suggest that derivatives can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes management.
Antidiabetic Effects
A notable study indicated that benzamide analogs could protect pancreatic β-cells against ER stress-induced apoptosis. The compound demonstrated significant β-cell protective activity with an EC50 value of approximately . This suggests that this compound may have therapeutic potential in treating diabetes by enhancing β-cell survival.
Anticancer Properties
Benzamide derivatives have been studied for their anticancer properties. The compound's ability to inhibit specific pathways associated with tumor growth has been observed in various preclinical models. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines .
Study 1: β-cell Protection
In a controlled laboratory setting, the compound was tested on INS-1 cells subjected to tunicamycin (Tm), a known ER stress inducer. Results showed a maximum activity of 100% rescue from Tm-induced cell death at , indicating potent protective effects against ER stress .
Study 2: Anticancer Activity
In another study focusing on the anticancer effects of benzamide derivatives, the compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from to , suggesting its potential as an anticancer agent .
Summary of Biological Activities
| Activity Type | EC50 Value | Maximum Activity | Notes |
|---|---|---|---|
| β-cell Protection | 100% | Significant protection against ER stress | |
| Anticancer Activity | Variable | Effective against various cancer cell lines |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DCM | Enhances efficiency | |
| Temperature | 100°C (reflux) | Completes reaction | |
| Reaction Time | 2 hours | Balances degradation | |
| Purification | Methanol recrystallization | ≥95% purity |
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Methodological Answer:
Contradictions often arise from assay-specific variables. Strategies include:
- Standardization : Replicate assays under uniform conditions (e.g., cell lines, pH, temperature) .
- Orthogonal Assays : Validate results using complementary methods (e.g., ELISA for protein binding and SPR for kinetics) .
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify activity thresholds .
- Computational Modeling : Use molecular docking to predict binding affinities and reconcile discrepancies .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Confirms substituent integration and coupling patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
- HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 385.4) .
- X-ray Crystallography : Resolves crystal structure for absolute configuration verification .
Q. Table 2: Analytical Techniques and Parameters
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.3–8.1 ppm (aromatic H) | Structural confirmation | |
| HPLC | Retention time: 12.5 min | Purity assessment | |
| HRMS | m/z 385.1432 (calculated) | Molecular weight |
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Substituent Modification : Vary the thiophene (e.g., 5-methyl substitution) or benzamide groups to probe electronic effects .
- Biological Profiling : Test derivatives in enzyme inhibition assays (e.g., IC50 against kinase targets) .
- QSAR Modeling : Correlate logP values with bioavailability using software like MOE or Schrödinger .
- Metabolic Stability : Assess hepatic microsomal stability to prioritize derivatives .
Basic: What are the critical steps in designing in vitro assays to evaluate pharmacological potential?
Methodological Answer:
- Cell Line Selection : Use target-specific lines (e.g., HEK293 for receptor studies) .
- Control Groups : Include positive (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) .
- Concentration Gradient : Test 5–6 concentrations (e.g., 0.1–50 µM) to establish dose dependency .
- Endpoint Measurement : Use fluorescence (e.g., Calcein-AM for viability) or luminescence (e.g., ATP levels) .
Advanced: How can metabolic stability and toxicity be assessed preclinically for this compound?
Methodological Answer:
- Hepatocyte Incubations : Measure half-life (t1/2) in human liver microsomes with NADPH cofactors .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .
- hERG Assay : Evaluate cardiac toxicity via patch-clamp electrophysiology .
Basic: What are the challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Heat Management : Use jacketed reactors for exothermic reactions (e.g., cyclopropane ring formation) .
- Solvent Recovery : Implement distillation for DCM reuse to reduce costs .
- Purification : Replace column chromatography with recrystallization for scalability .
- Quality Control : In-process HPLC monitoring ensures batch consistency .
Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify binding poses .
- Pharmacophore Mapping : Align key functional groups (e.g., benzamide carbonyl) with target active sites .
- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity .
- Network Pharmacology : Map multi-target interactions using STRING or KEGG databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
